![molecular formula C6H7ClN2O2S B119185 methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate CAS No. 152872-05-4](/img/structure/B119185.png)
methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(chloromethyl)thiazole-2-carbamate typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method includes the reaction of 4-methylthiazole with chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学研究应用
Chemistry: methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is used as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are often explored for their potential biological activities.
Biology and Medicine: Thiazole derivatives, including methyl 4-(chloromethyl)thiazole-2-carbamate, have been studied for their antimicrobial, antifungal, and anticancer properties. They are also investigated for their potential as enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable building block for various chemical processes.
作用机制
The mechanism of action of methyl 4-(chloromethyl)thiazole-2-carbamate largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary, but common targets include microbial enzymes and cellular receptors involved in growth and proliferation.
相似化合物的比较
- Methyl 4-(bromomethyl)thiazole-2-carbamate
- Methyl 4-(iodomethyl)thiazole-2-carbamate
- Methyl 4-(hydroxymethyl)thiazole-2-carbamate
Comparison: methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is unique due to the presence of the chloromethyl group, which imparts specific reactivity patterns, particularly in nucleophilic substitution reactions. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is generally less reactive but more stable. The hydroxymethyl analog, on the other hand, exhibits different reactivity due to the presence of a hydroxyl group, making it more suitable for certain types of chemical transformations.
属性
CAS 编号 |
152872-05-4 |
|---|---|
分子式 |
C6H7ClN2O2S |
分子量 |
206.65 g/mol |
IUPAC 名称 |
methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c1-11-6(10)9-5-8-4(2-7)3-12-5/h3H,2H2,1H3,(H,8,9,10) |
InChI 键 |
JYJARJPJGQRQGO-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC(=CS1)CCl |
规范 SMILES |
COC(=O)NC1=NC(=CS1)CCl |
同义词 |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



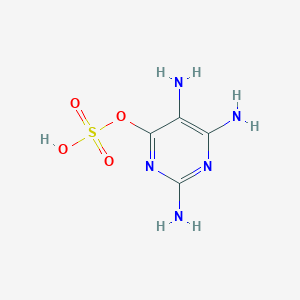

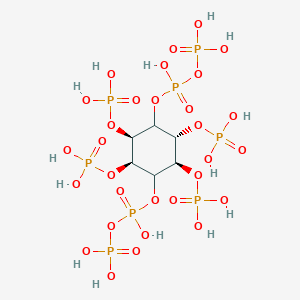

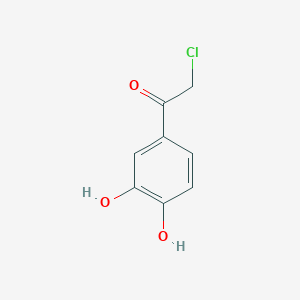
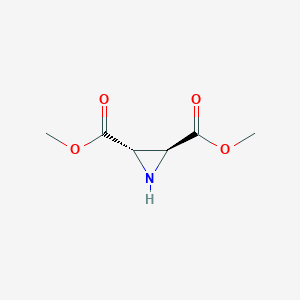
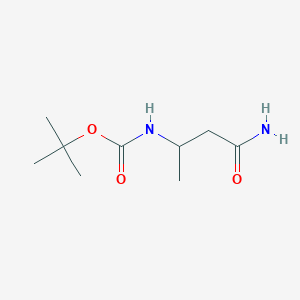
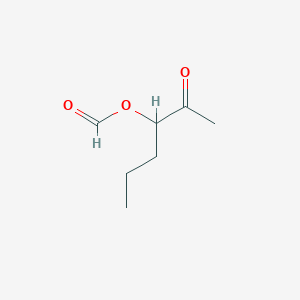
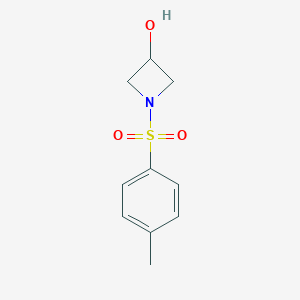
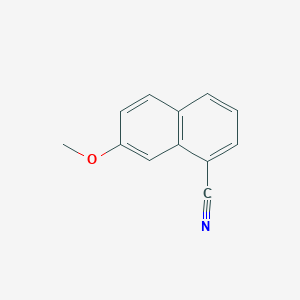
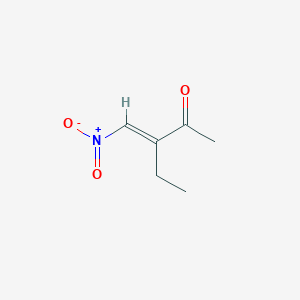
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)
